8-Methyl-3,8-diaza-bicyclo[4.2.0]octane
Description
Properties
IUPAC Name |
8-methyl-3,8-diazabicyclo[4.2.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-6-2-3-8-4-7(6)9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTIQMLLFYHQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example:
A typical route involves the reaction of a 1,4-diaminoalkane with a suitable electrophile, such as a halogenated compound, followed by cyclization through nucleophilic attack, leading to the formation of the bicyclic core.
Linear diamine + Electrophile → Cyclization → 8-Methyl-3,8-diaza-bicyclo[4.2.0]octane
Construction via [4+2] Cycloaddition Strategies
The [4+2] cycloaddition, particularly Diels-Alder reactions, has been employed to assemble the bicyclic framework efficiently:
- Diene and dienophile precursors are synthesized with methyl and nitrogen functionalities.
- The cycloaddition forms the core ring system, which is then functionalized to introduce the methyl group at the 8-position.
Key Points:
- Use of chiral or achiral dienes/dienophiles allows control over stereochemistry.
- Post-cycloaddition modifications include reduction, methylation, or nitrogen insertion.
Functionalization of Bicyclic Intermediates
Research indicates that intermediates such as bicyclo[4.2.0]oct-2-en-7-one derivatives serve as pivotal precursors:
- Oxidation or reduction of these intermediates yields the desired saturated or partially saturated diaza compounds.
- Methylation at the appropriate nitrogen or carbon centers is achieved via methylating agents like methyl iodide or dimethyl sulfate.
Example:
The synthesis of methylated derivatives involves methylation of the nitrogen atoms in the bicyclic system, followed by reduction to saturate the ring.
Use of Chiral Intermediates and Enantioselective Synthesis
Patents suggest employing chiral auxiliaries or catalysts to obtain enantiomerically pure compounds:
- Enantiomeric bicyclic ketones or alcohols serve as starting points.
- Asymmetric catalysis or chiral pool synthesis ensures stereoselectivity.
Representative Data Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of Diamines | 1,4-Diaminoalkanes | Intramolecular nucleophilic attack | Straightforward, high yield | Requires specific diamine precursors |
| [4+2] Cycloaddition | Diene and dienophile derivatives | Diels-Alder reaction | Stereocontrol, modular | Needs pre-synthesized dienes/dienophiles |
| Functionalization of Bicyclic Intermediates | Bicyclo[4.2.0]oct-2-en-7-one derivatives | Methylation, reduction | Versatile, allows substitution | Multi-step process |
| Enantioselective Synthesis | Chiral auxiliaries or catalysts | Asymmetric catalysis | Stereoselectivity | Costly chiral reagents |
Research Findings and Notable Patents
- Patent WO2012085857A1 describes derivatives of the diaza-bicyclo[4.2.0]octane core, emphasizing synthetic routes involving amide derivatives and functionalization strategies. It highlights the importance of regioselective methylation and nitrogen insertion techniques.
- Patent EP0257610A2 details enantioselective synthesis pathways for bicyclo[4.2.0]octane derivatives, focusing on chiral intermediates and stereocontrolled cycloaddition reactions.
Concluding Remarks
The synthesis of this compound] is a multi-faceted process that involves constructing the bicyclic core via cyclization or cycloaddition, followed by targeted functionalization, particularly methylation of nitrogen atoms. The choice of method depends on the desired stereochemistry, yield, and scalability, with current research favoring cycloaddition and chiral synthesis techniques for high stereoselectivity and purity.
Note: The synthesis strategies are continually evolving, with ongoing research focusing on greener, more efficient, and stereoselective methods, often leveraging advances in catalysis and intermediate design.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3,8-diaza-bicyclo[4.2.0]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
8-Methyl-3,8-diaza-bicyclo[4.2.0]octane has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand or inhibitor in biological studies, interacting with specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism by which 8-Methyl-3,8-diaza-bicyclo[4.2.0]octane exerts its effects depends on its specific application. For example, in biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Bicyclic Framework Variations
The bicyclo[4.2.0]octane system distinguishes itself from other bicyclic diaza compounds through ring strain, bridgehead geometry, and nitrogen positioning. Key comparisons include:
Phase Transition Data :
Pharmacological and Chemical Reactivity
- Orexin Receptor Modulation : The [4.2.0]octane scaffold in 3,8-diaza derivatives exhibits superior binding affinity for orexin receptors compared to [3.2.1] or [3.2.0] systems, attributed to optimal nitrogen spacing and conformational flexibility .
- Quaternization Reactivity : The [3.2.1]octane derivatives undergo selective quaternization at the 3-nitrogen with methyl iodide, whereas the [4.2.0] system may show different regioselectivity due to steric hindrance .
- Stability : Trifluoroacetate salts of [4.2.0]octane derivatives (e.g., QW-0847) demonstrate high purity (95%) and stability under standard storage conditions .
Biological Activity
8-Methyl-3,8-diaza-bicyclo[4.2.0]octane is a bicyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 325.32 g/mol. The compound features a unique bicyclic framework with nitrogen atoms that contribute to its reactivity and biological interactions.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Neuroactive Properties : The compound shows potential as a neuroactive agent, influencing receptor activity related to cognitive functions and neurological disorders.
- Orexin Receptor Antagonism : It has been reported as a non-peptide antagonist for orexin receptors, which are implicated in sleep disorders, stress-related syndromes, and addiction .
- Analgesic Effects : Studies indicate that this compound can act as an agonist for the human α4β2 nicotinic acetylcholine receptor subtype, which is associated with analgesic properties .
- Antiviral Activity : Preliminary investigations suggest that it may inhibit viral replication, particularly against RNA viruses like SARS-CoV.
The biological effects of this compound are mediated through its interaction with various molecular targets:
- Receptor Binding : The compound's structure allows it to bind effectively to G-protein-coupled receptors (GPCRs), modulating physiological responses related to pain and cognition.
- Enzyme Inhibition : It may inhibit specific kinases or enzymes involved in cellular signaling pathways, potentially impacting cancer treatment strategies.
Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
- Orexin Receptor Studies : Research demonstrated that derivatives of this compound could enhance memory function in rat models while also being active in paradigms related to anxiety disorders such as PTSD .
- Quantitative Structure-Activity Relationship (QSAR) Analysis : A study utilized QSAR techniques to predict the activity of diazabicyclo compounds on nicotinic acetylcholine receptors, highlighting the potential for developing selective analgesics with fewer side effects .
Comparative Analysis
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Benzyl-3,8-diazabicyclo[4.2.0]octane | Benzyl group substitution | Known for stability; used as a protecting group |
| This compound | Methyl substitution at position 8 | Exhibits interesting biological activities |
| cis-8-Boc-3,8-diazabicyclo[4.2.0]octane | Boc protecting group | Utilized in organic synthesis; enhances solubility |
Q & A
Q. What are the standard synthetic routes for 8-Methyl-3,8-diaza-bicyclo[4.2.0]octane, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of precursors such as diamines or functionalized intermediates. For example:
- Route 1 : Cyclization of a diamine with a dihaloalkane in the presence of a base (e.g., K₂CO₃) under reflux conditions in solvents like acetonitrile or DMF. This method emphasizes temperature control (80–100°C) to prevent side reactions .
- Route 2 : Enantioselective desymmetrization of tropinone derivatives using chiral catalysts, which introduces stereochemical control critical for biological activity studies . Yield optimization requires careful reagent stoichiometry and purification via column chromatography or recrystallization. Contaminants like unreacted amines or halides are common pitfalls.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Structural Confirmation : High-resolution NMR (¹H/¹³C) to resolve bicyclic proton environments and NOESY for stereochemical assignments .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile intermediates.
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight and detect byproducts .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, though crystal growth may require slow evaporation from ethanol/water mixtures .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Receptor Targeting : The bicyclic scaffold mimics natural alkaloids, enabling studies on neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Enzyme Inhibition : Functionalized derivatives (e.g., acylated or sulfonated variants) act as inhibitors for proteases or kinases, with IC₅₀ values often <1 µM in preliminary assays .
- Prodrug Development : The methyl group at position 8 enhances metabolic stability, making it a candidate for prodrug backbones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Validate activity using orthogonal assays (e.g., radioligand binding and functional cAMP assays) .
- Stereochemical Purity : Enantiomeric impurities as low as 5% can skew dose-response curves. Use chiral HPLC or circular dichroism to verify enantiopurity .
- Solubility Effects : Poor aqueous solubility may lead to underestimated potency. Include controls with co-solvents (e.g., DMSO ≤0.1%) .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
- Catalytic Asymmetric Synthesis : Employ chiral Brønsted acids (e.g., BINOL-phosphates) or transition-metal catalysts (e.g., Ru(II)) to induce >90% enantiomeric excess (ee) .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., lipases) with selective crystallization to enhance yield and ee .
- Computational Modeling : DFT calculations predict transition-state geometries to guide catalyst design .
Q. How does substituent variation at the 3-position impact structure-activity relationships (SAR)?
- Electron-Withdrawing Groups (e.g., sulfonyl, triazole): Enhance receptor binding affinity by 10–100-fold via polar interactions with catalytic residues .
- Bulkier Substituents (e.g., benzyl, cinnamoyl): Improve selectivity for G-protein-coupled receptors over ion channels but may reduce solubility .
- Protonatable Groups (e.g., amines): Critical for crossing the blood-brain barrier in neuropharmacology studies .
Q. What are the key stability challenges during storage and handling, and how can they be mitigated?
- Hydrolytic Degradation : Susceptibility to moisture requires storage under inert gas (N₂/Ar) with molecular sieves .
- Photooxidation : Protect from UV light using amber glassware or stabilizers like BHT .
- Thermal Decomposition : DSC/TGA analysis reveals decomposition onset at ~150°C; store at −20°C for long-term stability .
Q. How can computational methods streamline the design of novel derivatives with improved pharmacokinetics?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like 5-HT₃ receptors .
- ADMET Prediction : Tools like SwissADME forecast logP, CYP450 interactions, and bioavailability to prioritize synthetic targets .
- MD Simulations : GROMACS simulations assess conformational flexibility and solvent interactions over nanosecond timescales .
Methodological Notes
- Safety : This compound is classified as acutely toxic (Oral LD₅₀ ~300 mg/kg in rats) and a respiratory irritant. Use fume hoods, nitrile gloves, and P95 respirators during synthesis .
- Data Reproducibility : Publish detailed reaction logs (e.g., exact stoichiometry, lot numbers of reagents) to address replication challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
